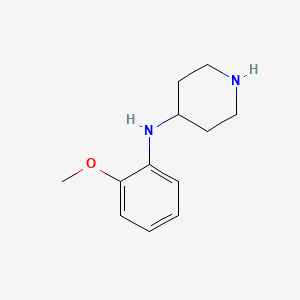

N-(2-methoxyphenyl)piperidin-4-amine

説明

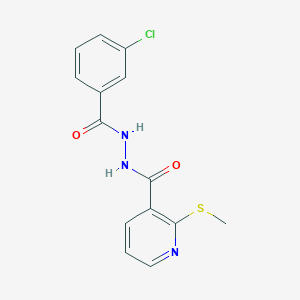

“N-(2-methoxyphenyl)piperidin-4-amine” is a chemical compound with the CAS Number: 260360-16-5 . It has a molecular weight of 206.29 . The IUPAC name for this compound is N-(2-methoxyphenyl)-4-piperidinamine .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “N-(2-methoxyphenyl)piperidin-4-amine”, has been a subject of interest in the pharmaceutical industry . Various methods have been developed, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)piperidin-4-amine” is represented by the InChI code: 1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 .Chemical Reactions Analysis

Piperidines, including “N-(2-methoxyphenyl)piperidin-4-amine”, are involved in various intra- and intermolecular reactions leading to the formation of different piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

“N-(2-methoxyphenyl)piperidin-4-amine” is a powder at room temperature . It has a melting point of 107-109°C .科学的研究の応用

Synthesis of Natural and Synthetic Alkaloids

N-(2-methoxyphenyl)piperidin-4-amine and its derivatives play a crucial role in the synthesis of natural and synthetic alkaloids. For instance, a study detailed the diastereoselective PdCl2/CuCl2-catalyzed intramolecular methoxyaminocarbonylation as a key step in synthesizing the naturally occurring piperidine alkaloid (-)-pinidinone, starting from commercially available materials (Csatayová et al., 2010). This showcases the compound's utility in creating complex natural products through advanced synthetic methods.

Development of Synthetic Methodologies

The compound is also pivotal in developing new synthetic methodologies. Research demonstrated the synthesis of novel pyridines incorporating N-(2-methoxyphenyl)piperidin-4-amine via a three-component reaction, highlighting its versatility as a building block in organic synthesis (Wu Feng, 2011). Such methodologies expand the arsenal of synthetic organic chemistry, allowing the creation of novel compounds with potential applications in various fields.

Study of Reaction Mechanisms

Studies involving N-(2-methoxyphenyl)piperidin-4-amine derivatives have also contributed to understanding reaction mechanisms, particularly in nucleophilic substitutions and cyclizations. For example, research into the kinetics and mechanisms of reactions involving similar compounds provided insight into the formation of zwitterionic tetrahedral intermediates, aiding the understanding of reaction pathways and the effect of substituents on reaction rates (Castro et al., 2001).

Pharmaceutical Applications

Derivatives of N-(2-methoxyphenyl)piperidin-4-amine are investigated for their potential pharmaceutical applications. For instance, the design and synthesis of promiscuous high-affinity monoamine transporter ligands derived from this compound and its analogs showed high binding affinities, indicating potential use in developing drugs targeting dopamine, serotonin, and norepinephrine transporters (Greiner et al., 2006).

Material Science and Photolabile Protecting Groups

In material science, the compound's derivatives have been used to develop photolabile protecting groups for amines, suitable for multistep flow synthesis. This innovation facilitates the synthesis of complex molecules in a controlled manner, enhancing efficiency and scalability in chemical manufacturing processes (Yueh et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Piperidines, including “N-(2-methoxyphenyl)piperidin-4-amine”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field continues to be a subject of active research, with more than 7000 piperidine-related papers published in the last five years .

特性

IUPAC Name |

N-(2-methoxyphenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-10-6-8-13-9-7-10/h2-5,10,13-14H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIINGWHBWFHBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyphenyl)piperidin-4-amine | |

CAS RN |

260360-16-5 | |

| Record name | N-(2-methoxyphenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2568491.png)

![N-[(5,5-Dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2568496.png)

![Methyl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2568501.png)

![Ethyl 5-(3-chlorobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568509.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2568512.png)

![3-Oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B2568513.png)

![2-amino-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B2568514.png)